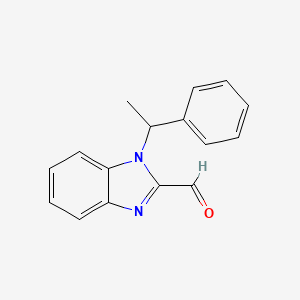

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-phenylethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVGAVYKVRKLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389932 | |

| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612046-98-7 | |

| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic strategies, experimental protocols, and relevant chemical data.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The target molecule, this compound, incorporates a chiral 1-phenylethyl group at the N1 position and a reactive carbaldehyde group at the C2 position. This substitution pattern offers opportunities for further chemical modifications and the exploration of its pharmacological potential. This guide outlines a logical and experimentally supported approach to its synthesis.

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached via a two-stage process:

-

Formation of the 1-(1-phenylethyl)-1H-benzimidazole core: This intermediate can be synthesized through two primary routes:

-

Route A: N-alkylation of o-phenylenediamine with (1-bromoethyl)benzene followed by cyclization.

-

Route B: Synthesis of the benzimidazole core followed by N-alkylation.

-

-

Formylation of the 1-(1-phenylethyl)-1H-benzimidazole intermediate: Introduction of the aldehyde group at the C2 position.

The following diagram illustrates the logical relationship between the proposed synthetic routes.

Caption: Overall synthetic strategy for the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key transformations in the proposed synthetic pathways.

Stage 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole

Route A: N-Alkylation of o-Phenylenediamine and Subsequent Cyclization

This route involves the initial synthesis of N-(1-phenylethyl)-o-phenylenediamine, followed by cyclization to form the benzimidazole ring.

Step 1: Synthesis of N-(1-phenylethyl)-o-phenylenediamine

A plausible method for the N-alkylation of o-phenylenediamine involves a reaction with (1-bromoethyl)benzene in the presence of a base.

-

Experimental Protocol:

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).

-

Add (1-bromoethyl)benzene (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Cyclization to form 1-(1-phenylethyl)-1H-benzimidazole

The N-substituted diamine can be cyclized using various one-carbon sources. A common method is the reaction with an aldehyde followed by oxidation, or directly with a carboxylic acid or its derivative.[1][2]

-

Experimental Protocol (using an aldehyde):

-

Dissolve N-(1-phenylethyl)-o-phenylenediamine (1.0 eq) and an aldehyde (e.g., formaldehyde or paraformaldehyde, 1.2 eq) in a solvent like ethanol or acetic acid.[1]

-

Add an oxidizing agent such as sodium metabisulfite or p-toluenesulfonic acid.[1][2]

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify by recrystallization or column chromatography.

-

Route B: Benzimidazole Synthesis and Subsequent N-Alkylation

This alternative route first constructs the benzimidazole ring, which is then N-alkylated.

Step 1: Synthesis of 1H-Benzimidazole

The synthesis of the parent benzimidazole can be achieved by the condensation of o-phenylenediamine with formic acid or a derivative.

-

Experimental Protocol:

-

Combine o-phenylenediamine (1.0 eq) with formic acid (excess) or triethyl orthoformate.

-

Heat the mixture under reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully neutralize with an aqueous base (e.g., 10% NaOH) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to yield 1H-benzimidazole.

-

Step 2: N-Alkylation of 1H-Benzimidazole

The N-alkylation of the benzimidazole core is a common and effective method for introducing substituents at the N1 position.[3]

-

Experimental Protocol:

-

To a solution of 1H-benzimidazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add (1-bromoethyl)benzene (1.1 eq) dropwise.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

-

The following diagram illustrates the workflow for the synthesis of the benzimidazole core.

Caption: Alternative routes for the synthesis of the core intermediate.

Stage 2: C2-Formylation of 1-(1-phenylethyl)-1H-benzimidazole

The introduction of the carbaldehyde group at the C2 position is a key step. The Vilsmeier-Haack reaction is a highly effective method for this transformation on electron-rich heterocyclic systems.[4][5]

Vilsmeier-Haack Formylation

-

Experimental Protocol:

-

In a round-bottom flask, cool phosphorus oxychloride (POCl₃, 1.5-3.0 eq) in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF, 3.0-5.0 eq) to the cooled POCl₃ with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-(1-phenylethyl)-1H-benzimidazole (1.0 eq) in DMF.

-

Allow the reaction to warm to room temperature and then heat to 60-90 °C for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

The following diagram outlines the Vilsmeier-Haack formylation workflow.

Caption: Workflow for the C2-formylation step.

Quantitative Data Summary

The following table summarizes expected yields for the key reaction types involved in the synthesis, based on literature for analogous transformations. Actual yields may vary depending on the specific reaction conditions and substrate.

| Reaction Step | Reagents | Typical Yield (%) | Reference |

| Benzimidazole Formation | |||

| o-Phenylenediamine + Aldehyde/Carboxylic Acid | Various catalysts | 75 - 95 | [3] |

| Microwave-assisted synthesis | Er(OTf)₃ | 86 - 99 | [4] |

| N-Alkylation of Benzimidazole | |||

| Benzimidazole + Alkyl Halide | Base (K₂CO₃, NaH) | 70 - 90 | [3] |

| C2-Formylation | |||

| Vilsmeier-Haack Reaction | POCl₃, DMF | 60 - 85 | [5] |

Conclusion

This technical guide outlines a robust and logical synthetic strategy for the preparation of this compound. The proposed pathways are based on well-established and reliable organic transformations. The provided experimental protocols offer a starting point for laboratory synthesis, and the summarized quantitative data allows for an estimation of expected outcomes. The modular nature of this synthesis allows for the potential generation of a library of analogous compounds by varying the starting materials, which could be valuable for structure-activity relationship studies in drug discovery programs.

References

- 1. SK286712B6 - Method of preparation of N-(1-phenylethyl)- N'-phenyl-1,4- phenylenediamine - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. connectjournals.com [connectjournals.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

An In-depth Technical Guide to the Core Chemical Properties of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde (CAS No: 612046-98-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemistry of the benzimidazole-2-carbaldehyde scaffold and its N-substituted derivatives. Data presented herein, unless otherwise specified, is predictive and based on analogous compounds.

Introduction

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a carbaldehyde group at the 2-position provides a versatile synthetic handle for the creation of diverse derivatives, such as Schiff bases and hydrazones, thereby enabling extensive structure-activity relationship (SAR) studies. The 1-(1-phenylethyl) substituent at the N-1 position is expected to modulate the molecule's lipophilicity and steric interactions with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis would likely proceed in a two-step sequence: N-alkylation of a suitable benzimidazole precursor followed by oxidation of a methyl group at the 2-position.

Caption: A proposed general synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(1-phenylethyl)-2-methyl-1H-benzimidazole. To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which (1-bromoethyl)benzene (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours or until completion as monitored by thin-layer chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound. The purified 1-(1-phenylethyl)-2-methyl-1H-benzimidazole (1.0 eq) is dissolved in a suitable solvent like dioxane. An oxidizing agent, such as selenium dioxide (SeO₂, 1.1-1.5 eq), is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove solid byproducts, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to yield the target aldehyde.

Chemical and Physical Properties

Specific quantitative data for the target compound is not available. The following table summarizes its known and predicted physicochemical properties.

| Property | Value / Characteristic | Source / Basis |

| CAS Number | 612046-98-7 | Confirmed |

| Molecular Formula | C₁₆H₁₄N₂O | - |

| Molecular Weight | 250.3 g/mol | Confirmed |

| Appearance | Predicted to be a white to pale yellow solid | Analogy to similar benzimidazole derivatives |

| Melting Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF) and chlorinated solvents; poorly soluble in water. | General solubility of N-substituted benzimidazoles |

| IUPAC Name | This compound | - |

Spectroscopic Data (Predicted)

Detailed spectroscopic data is not available. The following tables provide expected characteristic signals based on the structure of the molecule and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.8 - 10.1 | s | 1H, Aldehyde (-CHO) |

| 7.8 - 7.9 | d | 1H, Benzimidazole H-4 or H-7 |

| 7.2 - 7.6 | m | 8H, Aromatic protons |

| 6.2 - 6.4 | q | 1H, Methine (-CH-) |

| 1.9 - 2.1 | d | 3H, Methyl (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| 185 - 192 | Aldehyde Carbonyl (C=O) |

| 140 - 150 | Benzimidazole C-2 and quaternary aromatic carbons |

| 110 - 140 | Aromatic carbons |

| 55 - 60 | Methine Carbon (-CH-) |

| 20 - 25 | Methyl Carbon (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2980, ~2870 | Aliphatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi resonance) |

| 1690 - 1710 | Aldehyde C=O stretch |

| 1590 - 1620 | C=N and C=C stretching (aromatic rings) |

Mass Spectrometry (MS)

| Predicted m/z | Assignment |

| 250 | [M]⁺ (Molecular ion) |

| 221 | [M-CHO]⁺ |

| 145 | [M - C₈H₉]⁺ (Loss of phenylethyl group) |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the benzimidazole scaffold is a well-known pharmacophore with a wide range of activities.

-

Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity. A prominent mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Antimicrobial: The benzimidazole core is present in numerous antibacterial and antifungal agents. Their mechanisms can include the inhibition of crucial enzymes involved in microbial metabolism or cell wall synthesis.

-

Antiviral: Several benzimidazole derivatives have been developed as antiviral drugs, often targeting viral replication enzymes.

The aldehyde functionality offers a gateway to a vast chemical space of derivatives, which could be explored for various therapeutic applications.

Caption: A representative signaling pathway for the anticancer activity of tubulin-inhibiting benzimidazoles.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of benzimidazole derivatives. Based on its structural features, it holds potential for various applications in drug discovery. The lack of specific experimental data underscores the need for further research to fully characterize its chemical properties and evaluate its biological activities. The synthetic strategies and predicted data presented in this guide offer a foundational framework for initiating such investigations.

Spectroscopic and Synthetic Profile of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for the specific compound 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is not available in the reviewed scientific literature. The data and protocols presented herein are based on established principles of organic chemistry and spectroscopic data from closely related benzimidazole derivatives. This guide serves as a predictive and instructional resource for the synthesis and characterization of the title compound.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a carbaldehyde group at the 2-position of the benzimidazole scaffold provides a versatile synthetic handle for the elaboration into more complex molecules, such as Schiff bases, hydrazones, and other derivatives with potential therapeutic applications. The N-1 substituent, in this case, a 1-phenylethyl group, can significantly influence the compound's steric and electronic properties, and consequently its biological activity. This technical guide outlines a plausible synthetic route and the expected spectroscopic characteristics of this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents. The general approach involves the N-alkylation of an o-phenylenediamine derivative followed by cyclization and formylation. A common method for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an N-substituted o-phenylenediamine with an aldehyde.

Experimental Protocol: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole

A plausible route to the intermediate, 1-(1-phenylethyl)-1H-benzimidazole, involves the reaction of N-(1-phenylethyl)-o-phenylenediamine with an appropriate C1 source, such as formic acid or a suitable equivalent, under cyclizing conditions.

Materials:

-

N-(1-phenylethyl)-o-phenylenediamine

-

Formic acid (or triethyl orthoformate)

-

Hydrochloric acid (catalytic amount)

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-(1-phenylethyl)-o-phenylenediamine (1 equivalent) in ethanol, add formic acid (1.2 equivalents).

-

Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-(1-phenylethyl)-1H-benzimidazole.

Experimental Protocol: Formylation of 1-(1-phenylethyl)-1H-benzimidazole

The introduction of the carbaldehyde group at the 2-position can be achieved via a Vilsmeier-Haack type formylation.

Materials:

-

1-(1-phenylethyl)-1H-benzimidazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-(1-phenylethyl)-1H-benzimidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | s | 1H | CHO |

| ~7.8 - 7.9 | d | 1H | Ar-H (Benzimidazole) |

| ~7.3 - 7.5 | m | 3H | Ar-H (Benzimidazole) |

| ~7.2 - 7.4 | m | 5H | Ar-H (Phenylethyl) |

| ~6.0 - 6.2 | q | 1H | CH-CH₃ |

| ~1.9 - 2.1 | d | 3H | CH-CH₃ |

s = singlet, d = doublet, q = quartet, m = multiplet

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | C=O (Aldehyde) |

| ~145 - 150 | C2 (Benzimidazole) |

| ~140 - 145 | Aromatic C (ipso-Phenylethyl) |

| ~135 - 140 | Aromatic C (Benzimidazole bridgehead) |

| ~128 - 130 | Aromatic CH (Phenylethyl) |

| ~127 - 129 | Aromatic CH (Phenylethyl) |

| ~125 - 127 | Aromatic CH (Phenylethyl) |

| ~122 - 126 | Aromatic CH (Benzimidazole) |

| ~110 - 115 | Aromatic CH (Benzimidazole) |

| ~55 - 60 | CH-CH₃ |

| ~20 - 25 | CH-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2950 - 3000 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1690 - 1710 | Strong | C=O stretch (Aldehyde) |

| ~1590 - 1620 | Medium | C=N and C=C stretch (Benzimidazole) |

| ~1450 - 1490 | Medium | Aromatic C=C stretch |

| ~740 - 760 | Strong | o-disubstituted benzene C-H bend |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of H from aldehyde |

| [M-29]⁺ | Loss of CHO group |

| [M-105]⁺ | Loss of phenylethyl group |

| 105 | [C₈H₉]⁺ (phenylethyl cation) |

Experimental Workflows and Diagrams

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for this compound. The provided experimental protocols are based on well-established methodologies for the synthesis of benzimidazole derivatives. The tabulated spectroscopic data, while predictive, offer a valuable reference for researchers aiming to synthesize and characterize this compound. The aldehyde functionality at the 2-position opens avenues for further chemical modifications, making this compound a potentially valuable intermediate in the development of novel bioactive molecules. It is recommended that any synthesis and characterization of this compound be accompanied by rigorous analytical validation.

An In-depth Technical Guide on 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

CAS Number: 612046-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic organic compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific data for this compound, this guide combines established information on its chemical properties with inferred methodologies for its synthesis and potential biological evaluation based on the well-documented characteristics of the benzimidazole scaffold.

Chemical and Physical Properties

This compound is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings. The presence of a phenylethyl group at the N1 position and a carbaldehyde group at the C2 position suggests specific chemical reactivity and potential for further functionalization.

| Property | Value | Source |

| CAS Number | 612046-98-7 | Sigma-Aldrich |

| Molecular Formula | C₁₆H₁₄N₂O | Inferred from structure |

| Molecular Weight | 250.3 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| Canonical SMILES | CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O | Inferred from structure |

| Physical Form | Solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (predicted) | General knowledge of similar compounds |

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: first, the N-alkylation of a suitable benzimidazole precursor, followed by the introduction of the carbaldehyde group at the 2-position. A common and effective strategy involves the use of a protected 2-lithiated benzimidazole intermediate.

Detailed Experimental Protocols (Inferred)

Step 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole

-

Materials: 1H-Benzimidazole, (1-bromoethyl)benzene, potassium carbonate (K₂CO₃) or sodium hydride (NaH), and N,N-dimethylformamide (DMF) or acetonitrile (ACN).

-

Procedure:

-

To a solution of 1H-benzimidazole (1.0 eq) in anhydrous DMF or ACN, add a base such as K₂CO₃ (1.5 eq) or NaH (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add (1-bromoethyl)benzene (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or gentle heating (e.g., 50-60 °C) until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(1-phenylethyl)-1H-benzimidazole.

-

Step 2: Synthesis of this compound

-

Materials: 1-(1-phenylethyl)-1H-benzimidazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-(1-phenylethyl)-1H-benzimidazole (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Potential Biological Activities and Experimental Evaluation

The benzimidazole core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific biological profile of this compound has not been reported; however, based on its structural features, several potential activities can be inferred, along with the corresponding experimental assays for their evaluation.

Inferred Biological Activities and Relevant Assays

| Potential Biological Activity | Rationale | Suggested Experimental Assays |

| Anticancer | The benzimidazole scaffold is a known structural motif in many anticancer agents. The phenylethyl group may enhance lipophilicity and cellular uptake. | MTT or MTS assay for cytotoxicity against various cancer cell lines (e.g., HeLa, A549, MCF-7); Flow cytometry for cell cycle analysis and apoptosis induction; Western blotting to probe for effects on key cancer-related proteins (e.g., caspases, Bcl-2 family). |

| Antimicrobial | Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. | Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungal strains. |

| Antiviral | Certain benzimidazole derivatives have shown efficacy against a range of viruses. | Plaque reduction assays or viral yield reduction assays for specific viruses of interest (e.g., influenza, herpes simplex virus). |

| Anti-inflammatory | Some benzimidazole compounds exhibit anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX). | In vitro COX-1/COX-2 inhibition assays; In vivo models such as the carrageenan-induced paw edema assay in rodents. |

General Experimental Workflow for Biological Screening

A logical workflow for the initial biological evaluation of this compound is proposed below.

Potential Signaling Pathway Involvement

Given the prevalence of benzimidazoles as kinase inhibitors in cancer therapy, it is plausible that this compound could interact with intracellular signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below. Further experimental validation, such as kinome profiling, would be necessary to identify specific targets.

References

In-Depth Technical Guide: Preliminary Biological Screening of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive framework for the preliminary biological screening of the novel compound, 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. While specific experimental data for this exact molecule is not yet publicly available, this guide is constructed based on the well-established biological activities of structurally related benzimidazole derivatives. Benzimidazole scaffolds are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3][4][5] This guide provides detailed experimental protocols, data presentation tables, and workflow visualizations to facilitate a thorough initial investigation of this compound's therapeutic potential.

Introduction to Benzimidazole Derivatives in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides, allowing for favorable interactions with various biological targets.[2] This structural feature has led to the development of a multitude of benzimidazole-containing drugs with a broad spectrum of therapeutic applications, including antiviral, antifungal, antimicrobial, antiprotozoal, anti-inflammatory, anticancer, antioxidant, anticoagulant, antidiabetic, and antihypertensive effects.[2][3] The diverse biological activities are often modulated by the nature and position of substituents on the benzimidazole core. Given this precedent, a preliminary biological screening of this compound is warranted to explore its potential as a novel therapeutic agent.

Proposed Preliminary Biological Screening Cascade

A logical and efficient preliminary screening workflow is essential to rapidly assess the primary biological activities of a novel compound. The proposed cascade for this compound will focus on three key areas of investigation: antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives have shown considerable promise in this area.[4]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard and efficient way to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa) from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound and Control Plates:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (broth with DMSO, no compound).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Data Presentation: Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Test Organism | Gram Stain | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | Data | 0.25 - 1.0 |

| Streptococcus faecalis (ATCC 29212) | Positive | Data | 0.5 - 2.0 |

| Escherichia coli (ATCC 25922) | Negative | Data | 0.008 - 0.03 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | Data | 0.25 - 1.0 |

Data to be populated from experimental results.

Antifungal Activity Screening

Fungal infections, particularly in immunocompromised individuals, are a significant cause of morbidity and mortality. Benzimidazoles have been investigated as potent antifungal agents.[6][7][8]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast and filamentous fungi.

-

Preparation of Fungal Inoculum:

-

For yeasts (e.g., Candida albicans), prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) and adjust to a 0.5 McFarland standard. Dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

For molds (e.g., Aspergillus niger), harvest conidia from a 7-day culture on SDA and adjust the suspension to a specific optical density. Dilute to a final concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Preparation of Compound and Control Plates:

-

Prepare serial dilutions of this compound in a 96-well plate using RPMI-1640 medium, similar to the antimicrobial assay.

-

Use a standard antifungal drug (e.g., Fluconazole or Amphotericin B) as a positive control.

-

-

Inoculation and Incubation:

-

Inoculate the wells with the prepared fungal suspension.

-

Incubate at 35°C for 24-48 hours for Candida species and up to 72 hours for Aspergillus species.

-

-

Data Interpretation:

-

The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

-

Data Presentation: Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Test Organism | Fungal Type | MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans (ATCC 90028) | Yeast | Data | 0.25 - 1.0 |

| Aspergillus niger (ATCC 16404) | Mold | Data | 16 - >64 |

Data to be populated from experimental results.

Anticancer Activity Screening

The development of novel anticancer agents remains a high priority in biomedical research. Benzimidazole derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[5][9][10][11]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Data Presentation: Anticancer Activity

Table 3: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | Data | 0.05 - 0.5 |

| HT-29 | Colorectal Adenocarcinoma | Data | 0.1 - 1.0 |

| A549 | Lung Carcinoma | Data | 0.01 - 0.1 |

Data to be populated from experimental results.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological evaluation of this compound. Based on the extensive literature on related compounds, there is a strong rationale for investigating its antimicrobial, antifungal, and anticancer properties. The experimental protocols and data presentation formats outlined herein are designed to produce clear, comparable, and actionable results.

Positive results, or "hits," from this initial screening will necessitate further investigation, including:

-

Mechanism of Action Studies: To understand how the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.

-

In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of disease.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: To assess the drug-like properties of the compound.

The systematic application of this screening cascade will enable a robust initial assessment of the therapeutic potential of this compound and guide its future development.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 5. nveo.org [nveo.org]

- 6. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Activity of Selected Benzimidazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical solubility profile based on its structural attributes and the known solubility of related benzimidazole derivatives. Furthermore, it offers detailed experimental protocols for the systematic determination of its solubility, enabling researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound.

Introduction to this compound

This compound is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in numerous pharmacologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug delivery, formulation, and chemical reactions. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective utilization in research and development.

Predicted Solubility Profile

The chemical structure of this compound, characterized by a benzimidazole core, a phenylethyl substituent, and a carbaldehyde group, suggests a moderate to good solubility in a range of organic solvents. The aromatic nature of the benzimidazole and phenylethyl groups indicates a preference for non-polar to moderately polar solvents. The presence of the carbaldehyde group and the nitrogen atoms in the imidazole ring may contribute to some degree of polarity, allowing for solubility in more polar organic solvents.

Based on the general principle of "like dissolves like," the predicted solubility in common organic solvents is as follows:

-

High Solubility Expected: In solvents that can engage in pi-pi stacking and have moderate polarity, such as dichloromethane, chloroform, and toluene.

-

Moderate Solubility Expected: In polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in alcohols such as methanol and ethanol.

-

Low Solubility Expected: In non-polar aliphatic hydrocarbons like hexane and cyclohexane, and very high polarity solvents like water.

It is important to note that these are predictions. For precise and reliable data, experimental determination of solubility is necessary.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of an organic compound.[1][2][3]

Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glassware (pipettes, volumetric flasks)

-

Oven for drying

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the withdrawn solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended solid particles.

-

-

Quantification of Dissolved Solute:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the difference between the final weight of the vial and the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) * 100

-

Calculate the molar solubility in mol/L by dividing the solubility in g/L by the molar mass of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is not yet available, the provided theoretical predictions and detailed experimental protocols will enable researchers to accurately determine this critical physicochemical property. The systematic generation and dissemination of such data will be invaluable for the continued development and application of this and related benzimidazole compounds.

References

Theoretical and Pharmacological Profile of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and potential pharmacological applications of the novel compound 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. While experimental data for this specific molecule is limited, this paper extrapolates from established findings on structurally analogous 1,2-disubstituted benzimidazole derivatives to predict its physicochemical characteristics, bioactivity, and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Benzimidazole and its derivatives represent a versatile and highly significant scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a benzene ring with an imidazole ring creates a structure with unique electronic properties and the capacity for diverse molecular interactions.[2] The this compound molecule, with its specific substitutions at the 1 and 2 positions, presents a unique profile for investigation. This whitepaper will explore its theoretical properties, propose a viable synthetic route, and discuss its potential as a therapeutic agent based on the known activities of related compounds.

Theoretical Properties

Due to the absence of specific experimental data for this compound, its theoretical properties are inferred from computational studies on analogous 1,2-disubstituted benzimidazole derivatives. These studies typically employ Density Functional Theory (DFT) and ab initio methods to predict molecular geometry, electronic properties, and reactivity.

Molecular Geometry and Electronic Structure

Computational studies on similar 1,2-disubstituted benzimidazoles suggest that the benzimidazole core is largely planar. The bond lengths and angles are influenced by the nature of the substituents at the 1 and 2 positions. For this compound, the phenylethyl group at the N1 position and the carbaldehyde group at the C2 position will dictate the overall molecular conformation and electronic distribution.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's excitability and its ability to engage in charge transfer interactions. For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, while the LUMO is often distributed over the substituent at the 2-position, especially if it is an electron-withdrawing group like a carbaldehyde. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In benzimidazole derivatives, the regions around the nitrogen atoms of the imidazole ring are typically electron-rich (negative potential, colored red or yellow), making them susceptible to electrophilic attack. The area around the aldehyde group's oxygen atom in this compound is also expected to have a high electron density. Conversely, the hydrogen atoms of the benzimidazole and phenyl rings will exhibit a positive potential (colored blue), indicating sites for nucleophilic interaction.

Below is a conceptual workflow for the computational analysis of a substituted benzimidazole.

Caption: Workflow for theoretical property prediction.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process, starting with the synthesis of the N-substituted o-phenylenediamine, followed by cyclization with a suitable aldehyde precursor.

Step 1: Synthesis of N-(1-phenylethyl)benzene-1,2-diamine

-

Materials: o-phenylenediamine, 1-phenylethanone, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve o-phenylenediamine and 1-phenylethanone in the chosen solvent in a round-bottom flask.

-

If using sodium borohydride, add it portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C).

-

If using catalytic hydrogenation, add a suitable catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture by quenching any remaining reducing agent, extracting the product with an organic solvent, and purifying it using column chromatography.

-

Step 2: Synthesis of this compound

-

Materials: N-(1-phenylethyl)benzene-1,2-diamine, a suitable C1 synthon for the carbaldehyde group (e.g., glyoxylic acid or a protected form of glyoxal), and a condensing agent or catalyst (e.g., an acid catalyst or an oxidizing agent).

-

Procedure:

-

Dissolve the N-substituted o-phenylenediamine from Step 1 in a suitable solvent.

-

Add the C1 synthon and the catalyst.

-

The reaction may require heating under reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, and isolate the crude product by filtration or extraction.

-

Purify the final product by recrystallization or column chromatography.

-

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic route for the target compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the phenylethyl and benzimidazole-carbaldehyde moieties and their connectivity.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O of the aldehyde, C=N of the imidazole ring, and aromatic C-H stretching.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing the exact mass of the compound.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound can be inferred from the extensive research on related benzimidazole derivatives.

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3][4] These include:

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]

-

Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[3]

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various kinases involved in cancer cell signaling pathways.

-

Induction of Apoptosis: They can trigger programmed cell death through both intrinsic and extrinsic pathways.[4]

The diagram below illustrates potential anticancer mechanisms of action for benzimidazole derivatives.

Caption: Potential anticancer signaling pathways.

Antimicrobial Activity

Benzimidazole derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][6] The proposed mechanisms of antimicrobial action often involve:

-

Inhibition of Nucleic Acid Synthesis: Benzimidazoles can interfere with the synthesis of DNA and RNA in microbial cells.

-

Disruption of Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the formation of the bacterial cell wall.

-

Inhibition of Protein Synthesis: They can also target microbial ribosomes, leading to the cessation of protein production.

Quantitative Data Summary

Due to the lack of specific experimental data for the target compound, this section provides a template for how such data, once obtained, could be presented. The values for analogous compounds are highly variable depending on the specific substitutions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 250.29 g/mol | Calculation |

| LogP | ~3.5 - 4.5 | Based on similar structures |

| pKa | ~4.0 - 5.0 (for the protonated imidazole) | Based on similar structures |

| H-bond Donors | 0 | Structure |

| H-bond Acceptors | 2 | Structure |

Table 2: Hypothetical Biological Activity Data (IC50/MIC in µM)

| Assay | Cell Line / Strain | Hypothetical Value |

| Anticancer | MCF-7 (Breast Cancer) | 1 - 10 |

| Anticancer | HCT116 (Colon Cancer) | 1 - 10 |

| Antibacterial | Staphylococcus aureus | 5 - 20 |

| Antibacterial | Escherichia coli | > 50 |

| Antifungal | Candida albicans | 10 - 50 |

Conclusion

This compound is a promising, yet underexplored, molecule with significant therapeutic potential. Based on the extensive body of research on related benzimidazole derivatives, it is reasonable to predict that this compound will exhibit noteworthy anticancer and antimicrobial activities. This technical guide provides a solid theoretical foundation and a practical framework for the synthesis and evaluation of this compound. Further experimental investigation is warranted to validate these predictions and fully elucidate the pharmacological profile of this compound.

References

- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 2. 1-Allyl-1H-benzimidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

Structural Elucidation of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The precise determination of their structure is paramount for understanding their biological activity and for the development of new therapeutic agents. This document outlines the key spectroscopic techniques and experimental protocols used to confirm the molecular structure of this compound. While direct experimental data for the title compound is not extensively available in public literature, this guide provides predicted spectroscopic data based on the analysis of closely related benzimidazole derivatives. Detailed experimental methodologies for synthesis and characterization are also presented.

Introduction

Benzimidazole and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The substituent at the 1- and 2-positions of the benzimidazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The title compound, this compound, incorporates a chiral phenylethyl group at the N1-position and a reactive carbaldehyde group at the C2-position, making it a valuable intermediate for the synthesis of more complex drug candidates. Accurate structural confirmation is the cornerstone of any chemical research and drug discovery process. This guide details the analytical methodologies for the complete structural characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of analogous compounds found in the literature. These predictions serve as a reference for researchers in the process of confirming the structure of the synthesized compound.

Predicted ¹H NMR Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the protons of the benzimidazole core, the phenylethyl substituent, and the aldehyde group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 7.9 | Multiplet | 1H | Benzimidazole H-4 or H-7 |

| ~7.3 - 7.6 | Multiplet | 8H | Aromatic protons (Benzimidazole and Phenyl) |

| ~6.0 - 6.2 | Quartet | 1H | Methine proton (-CH-) of phenylethyl |

| ~1.9 - 2.1 | Doublet | 3H | Methyl protons (-CH₃) of phenylethyl |

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~185 - 190 | Aldehyde carbonyl (C=O) |

| ~145 - 150 | Benzimidazole C-2 |

| ~140 - 145 | Quaternary aromatic carbons |

| ~135 - 140 | Quaternary aromatic carbons |

| ~120 - 130 | Aromatic CH carbons |

| ~110 - 120 | Aromatic CH carbons |

| ~55 - 60 | Methine carbon (-CH-) of phenylethyl |

| ~20 - 25 | Methyl carbon (-CH₃) of phenylethyl |

Solvent: CDCl₃ or DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3050 - 3150 | Medium | Aromatic C-H stretch |

| ~2950 - 3000 | Medium | Aliphatic C-H stretch |

| ~2820 and ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1690 - 1710 | Strong | Aldehyde C=O stretch |

| ~1590 - 1620 | Medium to Strong | C=N and C=C stretch (aromatic) |

| ~1450 - 1500 | Medium | Aromatic C=C stretch |

| ~740 - 780 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.29 g/mol |

| Predicted [M+H]⁺ | 251.1179 |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol: Condensation of N-(1-phenylethyl)-o-phenylenediamine with 2-oxoacetic acid

This protocol describes a potential synthetic route.

Materials:

-

N-(1-phenylethyl)-o-phenylenediamine

-

Glyoxylic acid (2-oxoacetic acid)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-(1-phenylethyl)-o-phenylenediamine (1 equivalent) in ethanol.

-

Add glyoxylic acid (1.1 equivalents) to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Use standard acquisition parameters. For ¹H NMR, a spectral width of 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended. For ¹³C NMR, a spectral width of 240 ppm is appropriate.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

Data Acquisition:

-

Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode to determine the exact mass of the [M+H]⁺ ion.

Visualizations

Synthesis and Elucidation Workflow

The following diagram illustrates the general workflow for the synthesis and structural elucidation of this compound.

Technical Guide: Physicochemical Properties of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of the benzimidazole derivative, 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document summarizes the available information and presents detailed, generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous benzimidazole derivatives.

Core Physical Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 612046-98-7 | N/A |

| Molecular Formula | C₁₆H₁₄N₂O | N/A |

| Molecular Weight | 250.3 g/mol | N/A |

| Physical Form | Solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| InChI | 1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 | N/A |

| InChIKey | LWVGAVYKVRKLHB-UHFFFAOYSA-N | N/A |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on well-established methods for the synthesis of N-substituted benzimidazole-2-carbaldehydes.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process involving the N-alkylation of a benzimidazole precursor followed by formylation.

Step 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution at room temperature. Stir the mixture for 30-60 minutes to facilitate the deprotonation of the benzimidazole nitrogen.

-

Alkylation: To the resulting suspension, add 1-(1-bromoethyl)benzene (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of solution.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formylation of 1-(1-phenylethyl)-1H-benzimidazole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 1-(1-phenylethyl)-1H-benzimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise while maintaining the low temperature. Stir the mixture at this temperature for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra will confirm the presence of the phenylethyl and benzimidazole-2-carbaldehyde moieties and their connectivity.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound, confirming its elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum should be recorded to identify the characteristic functional groups present in the molecule, such as the aldehyde carbonyl (C=O) stretching vibration (typically around 1680-1700 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic rings.

-

-

Melting Point Determination:

-

The melting point of the purified solid should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

-

-

Elemental Analysis:

-

Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated theoretical values.

-

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for the target compound.

Disclaimer: The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and reagent purities. Appropriate safety precautions should be taken when handling all chemicals.

Methodological & Application

Synthesis Protocol for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route, commencing with the N-alkylation of benzimidazole followed by C2-formylation.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presented protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: N-Alkylation of Benzimidazole. Benzimidazole is reacted with (1-bromoethyl)benzene in the presence of a base to yield 1-(1-phenylethyl)-1H-benzimidazole.

-

Step 2: C2-Formylation. The resulting N-substituted benzimidazole is formylated at the C2 position via lithiation followed by quenching with N,N-dimethylformamide (DMF).

Data Presentation

The following table summarizes the representative quantitative data for each step of the synthesis.

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Alkylation | Benzimidazole, (1-Bromoethyl)benzene | K₂CO₃ | DMF | 80 | 6 | ~85 |

| 2 | C2-Formylation | 1-(1-phenylethyl)-1H-benzimidazole | n-BuLi, DMF | THF | -78 to RT | 3 | ~75 |

Experimental Protocols

Step 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole

Materials:

-

Benzimidazole

-

(1-Bromoethyl)benzene

-